(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol

Medicinal Chemistry Calcium Channel Antagonists Diastereomer Synthesis

(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol (CAS 1807882-35-4) is a chiral, bicyclic secondary amine with a molecular formula of C14H19NO and a molecular weight of 217.31, typically supplied at purities of 97% or higher. This compound is a specific single enantiomer within the octahydrocyclopenta[c]pyrrole class, and is commonly employed as a high-value chiral intermediate and building block in pharmaceutical research, particularly in the synthesis of T-type calcium channel blockers and other N-containing heterocyclic drug candidates.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B7934106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14+/m0/s1
InChIKeyQVQHJPYWCKXTFP-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol: CAS 1807882-35-4


(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol (CAS 1807882-35-4) is a chiral, bicyclic secondary amine with a molecular formula of C14H19NO and a molecular weight of 217.31, typically supplied at purities of 97% or higher . This compound is a specific single enantiomer within the octahydrocyclopenta[c]pyrrole class, and is commonly employed as a high-value chiral intermediate and building block in pharmaceutical research, particularly in the synthesis of T-type calcium channel blockers and other N-containing heterocyclic drug candidates [2][3].

Why Generic Substitution is High-Risk: The Critical Role of the (3aS,4R,6aR) Stereochemistry


The (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is a single, defined enantiomer containing three chiral centers. Generic substitution with a different octahydrocyclopenta[c]pyrrole isomer or a racemic mixture introduces a different diastereomeric entity, which has been directly shown in patents to lead to a distinct chemical compound with a different NMR signature, and by class-level inference, a markedly different pharmacological profile. Using an incorrect stereoisomer, such as the (3aS,4S,6aR) form, would result in the synthesis of a different final product, as demonstrated by the separate filing and characterization of these isomers in calcium channel blocker patents [1][2]. The well-defined stereochemistry is crucial for consistent downstream synthesis of optically pure active pharmaceutical ingredients (APIs) and for maintaining high potency, selectivity, and batch-to-batch reproducibility .

Quantitative Differentiation Evidence for (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol


Diastereomeric Differentiation in Calcium Channel Blocker Synthesis via Patent Data

Patent US8129417 explicitly differentiates the two diastereomeric final products that can be synthesized from the core octahydrocyclopenta[c]pyrrole scaffold. The product derived from the (3aS,4R,6aR) configuration is Example 2, 'N-[(3aS*,4R*,6aR*)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl]-1-phenylcyclopentanecarboxamide,' which is structurally and analytically distinct from the (3aS,4S,6aR) diastereomer (Example 1) [1][2]. This demonstrates that the target compound is the essential precursor for a specific, patented molecular entity.

Medicinal Chemistry Calcium Channel Antagonists Diastereomer Synthesis

Certified High Enantiomeric Purity (NLT 97%) for Consistent Synthesis

Commercially, the (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is supplied with a certified purity of NLT 97%, and often ≥98% as confirmed by NMR, HPLC, or GC . This high chemical and enantiomeric purity is a critical procurement parameter, as it directly minimizes the risk of introducing diastereomeric impurities that could compromise the stereochemical integrity of the final API.

Asymmetric Synthesis Chiral Building Block Quality Control

Key Intermediate for a Validated Drug Target Class: T-Type Calcium Channel Blockers

The compound serves as the direct precursor to the (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine, which is a core scaffold in a series of patented T-type calcium channel blockers. These compounds have shown quantified in vitro activity against Cav3.1 (α1g) channels, with key analogs demonstrating inhibition of peak currents at 1 µM in whole-cell patch-clamp assays, a validated model for this target [1][2]. While the activity of the specific derivative from this precursor is contained within patent examples, its role as the immediate upstream intermediate for active compounds is established.

Ion Channel Pharmacology Pain Management Drug Intermediate

High-Value Application Scenarios for (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol


Synthesis of Diastereomerically Pure T-Type Calcium Channel Antagonists

The primary application is as a chiral building block in the multi-step synthesis of N-[(3aS,4R,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl]amide derivatives, which are potent and selective T-type calcium channel (Cav3.1) antagonists [1]. The defined stereochemistry of the alcohol ensures the correct configuration of the final drug candidate, as exemplified in AbbVie's patent portfolio [2].

Selective Derivatization of a Rigid, Chiral Bicyclic Scaffold

The secondary alcohol function of this compound is a versatile handle for further synthetic elaboration, such as etherification, esterification, or oxidation to a ketone. Its rigid bicyclic framework imposes significant three-dimensional constraints, which is a highly desirable feature in fragment-based drug discovery and for improving the selectivity profile of lead compounds .

Chiral Resolution and Analytical Standard

The compound's high enantiomeric purity (≥97%) and well-characterized NMR spectra make it suitable as a reference standard for chiral HPLC method development and for determining the enantiomeric excess of reaction products in asymmetric synthesis research .

Quote Request

Request a Quote for (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.